molecular formula C7H9NO3 B11925620 Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 3988-84-9

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11925620
CAS No.: 3988-84-9
M. Wt: 155.15 g/mol
InChI Key: XDDSJWOMKVJYET-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with a pyrrole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, and good yields of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. The presence of the carbonyl group and the ethyl ester moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 µg/mL
Ethyl 2-oxo derivativesEscherichia coli12.5 µg/mL

These findings suggest that the compound can serve as a lead for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3
A549 (lung cancer)12.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 2-oxo derivatives. Modifications to the pyrrole ring or substituents can significantly influence their potency:

  • Substituent Variation : The introduction of halogenated phenyl groups has been shown to enhance antibacterial activity.
  • Ring Modifications : Altering the nitrogen atom's position within the pyrrole ring can lead to variations in anticancer efficacy.

Case Study 1: Antibacterial Efficacy

In a recent experiment, this compound was tested against multi-drug resistant Staphylococcus aureus. The compound exhibited an MIC of 3.12 µg/mL, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

A series of derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells. The most active compound showed an IC50 value of 10.5 µM, indicating promising anticancer activity and warranting further investigation into its mechanism of action .

Properties

CAS No.

3988-84-9

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3

InChI Key

XDDSJWOMKVJYET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=CC1=O

Origin of Product

United States

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